Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate
Overview
Description
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazine derivatives allows for various functional groups to be attached, enhancing their biological activity .
Mechanism of Action
Target of Action
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . Compounds of this class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to act as katp channel activators , which suggests that they may affect insulin release and other related metabolic pathways.
Result of Action
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves the cyclization of appropriate sulfonamide precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used
Properties
IUPAC Name |
methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTJOBKBXROCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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